An In-depth Technical Guide to the Physical Properties of (S)-N,1-Dimethylpyrrolidin-3-amine
An In-depth Technical Guide to the Physical Properties of (S)-N,1-Dimethylpyrrolidin-3-amine
Introduction
(S)-N,1-Dimethylpyrrolidin-3-amine, with the CAS Number 132883-44-4, is a chiral diamine that serves as a valuable building block in modern synthetic chemistry.[1] Its structural motif, featuring a pyrrolidine ring with both a secondary and a tertiary amine, makes it a key intermediate in the development of pharmaceuticals and specialty chemicals.[1][] For researchers and drug development professionals, a thorough understanding of its physical properties is not merely academic; it is a prerequisite for its effective handling, characterization, and application in synthetic protocols.
This guide provides a comprehensive overview of the core physical properties of (S)-N,1-Dimethylpyrrolidin-3-amine. It moves beyond a simple listing of values to provide the scientific context, experimental methodologies, and theoretical underpinnings necessary for laboratory application. The protocols described are designed to be self-validating, ensuring that researchers can confidently verify the identity and purity of their materials.
Core Physicochemical Characteristics
The fundamental physical properties of (S)-N,1-Dimethylpyrrolidin-3-amine are summarized below. These values are critical for a range of applications, from reaction setup and solvent selection to purification and storage.
| Physical Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄N₂ | [][3][4] |
| Molecular Weight | 114.19 g/mol | [][3][4] |
| Appearance | Clear, colorless to faint yellow liquid | [1] |
| Boiling Point | 160 °C at 760 mmHg | [1][] |
| Density | 0.899 g/mL at 25 °C | [] |
| Refractive Index (n₂₀/D) | 1.4650 | |
| Specific Optical Rotation ([α]²⁰/D) | -14 ± 2° (c = 1 in ethanol) | [1] |
| Flash Point | 51.15 °C (124.1 °F) | |
| Predicted pKa | 9.93 ± 0.10 | |
| Predicted logP | -0.0901 | [4] |
Experimental Determination of Physical Properties
Accurate determination of physical properties is the cornerstone of chemical characterization. The following sections detail the standard methodologies for measuring the key parameters of (S)-N,1-Dimethylpyrrolidin-3-amine, emphasizing the rationale behind each technique.
Boiling Point Determination
The boiling point is a fundamental indicator of a liquid's volatility and purity. For a pure compound, a sharp, constant boiling point is expected at a given pressure.
Methodology: Distillation Method
A robust method for both determining the boiling point and purifying the amine is simple distillation.
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Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. During distillation, this is the temperature of the vapor that is in equilibrium with the boiling liquid.
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Experimental Protocol:
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Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask.
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Place a sample of (S)-N,1-Dimethylpyrrolidin-3-amine into the distillation flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.
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Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor condensing into the collection flask is accurately measured.
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Begin heating the flask.
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Record the temperature at which the first drop of distillate is collected and monitor the temperature throughout the distillation. For a pure compound, the temperature should remain constant.
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Causality and Self-Validation: A stable temperature plateau during distillation is a strong indicator of the compound's purity. A wide boiling range, by contrast, would suggest the presence of impurities. The atmospheric pressure must be recorded at the time of the experiment, as boiling point is pressure-dependent.
Density Measurement
Density is an intrinsic property that relates a substance's mass to its volume. It is useful for identity confirmation and for converting between mass and volume.
Methodology: Digital Density Meter (ASTM D4052)
Modern digital density meters, operating on the oscillating U-tube principle, provide highly accurate and rapid measurements.
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Principle: A U-shaped tube is electronically excited to oscillate at its characteristic frequency. When a sample is introduced into the tube, the total mass of the tube changes, which in turn alters its oscillation frequency. This change in frequency is directly related to the density of the sample.
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Experimental Protocol:
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Calibrate the instrument using dry air and deionized water at the desired temperature (e.g., 25 °C).
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Inject the (S)-N,1-Dimethylpyrrolidin-3-amine sample into the measurement cell, ensuring no air bubbles are present. The absence of bubbles is critical for accuracy.
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Allow the sample to thermally equilibrate with the cell.
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The instrument will automatically measure the oscillation period and calculate the density, typically in g/cm³ (g/mL).
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Causality and Self-Validation: The protocol's validity rests on proper calibration. Regular checks with a certified density standard confirm the instrument's performance. The high precision of this method allows for confident comparison with literature values.
Refractive Index Measurement
The refractive index measures how much the path of light is bent, or refracted, when entering the substance. It is a highly sensitive physical property used for identification and purity assessment.
Methodology: Abbe Refractometer
The Abbe refractometer is a standard laboratory instrument for this purpose.
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Principle: The instrument measures the critical angle of refraction between the sample and a prism of known high refractive index. This angle is dependent on the refractive index of the sample.
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Experimental Protocol:
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Ensure the refractometer prisms are clean. Calibrate using a standard, such as distilled water.
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Apply a few drops of (S)-N,1-Dimethylpyrrolidin-3-amine to the surface of the lower prism.
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Close the prisms and allow the sample to spread into a thin film.
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Switch on the light source (typically the sodium D-line, 589 nm) and look through the eyepiece.
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Adjust the controls until the field of view shows a distinct light/dark boundary. If color fringing is observed, adjust the chromatic dispersion compensator to achieve a sharp, achromatic line.
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Align the boundary line with the crosshairs in the eyepiece.
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Read the refractive index from the scale. Record the temperature, as refractive index is temperature-dependent.
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Causality and Self-Validation: The sharpness of the boundary line is an indicator of sample homogeneity. The measurement's reproducibility across multiple drops of the same sample validates the technique.
Optical Activity Measurement
As a chiral molecule, (S)-N,1-Dimethylpyrrolidin-3-amine rotates the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic properties.
Methodology: Polarimetry
A polarimeter is used to measure this optical rotation.
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Principle: Plane-polarized light is passed through a solution of the chiral compound. The chiral molecules interact with the light, causing its plane of polarization to rotate. The analyzer is rotated to measure the angle of this rotation.
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Experimental Protocol:
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Prepare a solution of (S)-N,1-Dimethylpyrrolidin-3-amine of a precisely known concentration (c) in a specified solvent (e.g., 1 g/100 mL in ethanol).
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Calibrate the polarimeter by taking a blank reading with the pure solvent in the sample cell.
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Fill a sample cell of a known path length (l, in decimeters) with the prepared solution, ensuring no air bubbles are in the light path.
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Place the cell in the polarimeter and measure the observed angle of rotation (α).
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Calculate the specific rotation [α] using the formula: [α] = α / (l × c) .
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Causality and Self-Validation: The specific rotation is an intrinsic property. The measured value should be independent of the concentration and path length used (within reasonable limits), providing an internal validation of the result. The sign of the rotation (levorotatory, '-' in this case) confirms the enantiomeric form.
Solubility Profile
The solubility of a compound is crucial for selecting appropriate solvents for reactions, extractions, and purifications. As a diamine, the solubility of (S)-N,1-Dimethylpyrrolidin-3-amine is dictated by its ability to form hydrogen bonds and its overall polarity.
Expected Solubility:
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Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Expected to be highly soluble. The amine functional groups can act as hydrogen bond acceptors, and the secondary amine can also act as a hydrogen bond donor, facilitating strong interactions with protic solvents.
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Polar Aprotic Solvents (e.g., Dichloromethane, Chloroform, THF): Expected to be soluble due to its polar nature.
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Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have limited solubility. While the molecule has an aliphatic backbone, the polarity of the two amine groups will dominate.
Experimental Protocol for Qualitative Solubility Testing:
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To approximately 0.5 mL of the test solvent in a small test tube, add 1-2 drops of (S)-N,1-Dimethylpyrrolidin-3-amine.
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Gently agitate the mixture.
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Observe if a single homogeneous phase results (soluble) or if the amine remains as a separate phase (insoluble).
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For acidic/basic characterization, test the aqueous solution with litmus or pH paper. An amine should yield a basic solution.
Caption: Expected solubility of the compound in different solvent classes.
Spectroscopic Characterization
While experimentally obtained spectra for this specific compound are not widely available in public databases, a theoretical analysis based on its structure provides valuable insight for researchers.
Infrared (IR) Spectroscopy
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Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds.
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Expected Absorptions:
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N-H Stretch (Secondary Amine): A single, weak to medium intensity band is expected in the region of 3350-3310 cm⁻¹. This is a key diagnostic peak to differentiate it from a primary amine (which would show two peaks) or a tertiary amine (which would show none).
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C-H Stretch (Aliphatic): Strong, sharp absorptions are expected just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).
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C-N Stretch: Medium to weak bands are expected in the 1250–1020 cm⁻¹ region, corresponding to the stretching vibrations of the C-N bonds of both the secondary and tertiary amines.[5]
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N-H Wag (Secondary Amine): A broad, strong band may be observed in the 910-665 cm⁻¹ region.[5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Principle: NMR spectroscopy probes the chemical environment of atomic nuclei (most commonly ¹H and ¹³C) within a molecule by placing them in a strong magnetic field and observing their response to radiofrequency pulses. It is the most powerful tool for elucidating molecular structure.
Expected ¹H NMR Spectrum:
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N-H Proton: A broad singlet, typically in the 1-3 ppm range. Its chemical shift can be variable and it may exchange with D₂O.
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N-CH₃ Protons (on ring): A singlet corresponding to 3 protons.
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N(CH₃)₂ Protons (exocyclic): A singlet corresponding to 6 protons.
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Pyrrolidine Ring Protons (-CH- and -CH₂-): A series of complex multiplets between approximately 1.5 and 3.5 ppm. The diastereotopic nature of the methylene protons and coupling between adjacent protons will result in complex splitting patterns. The proton at the chiral center (C3) would likely appear as a multiplet.
Expected ¹³C NMR Spectrum:
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N-CH₃ Carbon (on ring): A signal in the 35-45 ppm range.
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N(CH₃)₂ Carbons (exocyclic): A signal in the 40-50 ppm range.
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Pyrrolidine Ring Carbons: Several distinct signals are expected in the aliphatic region (25-70 ppm). The carbon bearing the dimethylamino group (C3) would be expected around 60-70 ppm, while the other ring carbons would appear at higher field (lower ppm).
Caption: Key structural features for spectroscopic analysis.
Safety and Handling
(S)-N,1-Dimethylpyrrolidin-3-amine is classified as a hazardous substance. It is a flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, and is noted to cause serious eye damage. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated fume hood. Store in a cool, dry place (recommended 2-8°C), away from sources of ignition.
Conclusion
This guide has detailed the essential physical properties of (S)-N,1-Dimethylpyrrolidin-3-amine and the standard methodologies for their determination. By understanding not just the what but also the how and why of these characterization techniques, researchers can ensure the quality of their starting materials and the integrity of their scientific outcomes. While a complete set of public-domain spectral data is elusive, the provided theoretical analysis serves as a robust framework for interpreting experimentally acquired data. Adherence to the described protocols and safety precautions will enable the effective and safe utilization of this important chiral building block in research and development.
References
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University of California, Davis. IR: amines. [Link]
